

7-Aminoquinoline chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Aminoquinoline

Cat. No.: B1265446

[Get Quote](#)

An In-depth Technical Guide to **7-Aminoquinoline**: Core Chemical and Physical Properties

7-Aminoquinoline is an aromatic heterocyclic amine based on the quinoline scaffold. It serves as a crucial building block in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals.^{[1][2]} Its derivatives have been extensively studied for a range of therapeutic applications, including as antimalarial, antiviral, and anticancer agents.^{[1][3][4][5]} This technical guide provides a comprehensive overview of the core chemical and physical properties of **7-Aminoquinoline**, detailed experimental protocols, and insights into its mechanism of action.

Chemical and Physical Properties

The fundamental properties of **7-Aminoquinoline** are summarized below. These characteristics are essential for its handling, characterization, and application in research and development.

Identifiers and General Properties

Property	Value	Source
CAS Number	580-19-8	[1] [6] [7]
Molecular Formula	C ₉ H ₈ N ₂	[1] [6] [7]
IUPAC Name	quinolin-7-amine	[6]
Synonyms	7-Quinolinamine, (Quinolin-7-yl)amine, 7-quinolylamine	[1] [7]
Appearance	Yellow to Red-brown crystalline solid	[1]

Physicochemical Data

Property	Value	Source
Molecular Weight	144.17 g/mol	[1] [6] [7]
Melting Point	93.5-94 °C	[7]
Boiling Point	324.3 ± 15.0 °C (Predicted)	[7]
Density	1.210 ± 0.06 g/cm ³ (Predicted)	[7]
pKa	6.60 ± 0.14 (Predicted)	[1] [7]
Solubility	Sparingly soluble in water. Soluble in polar organic solvents.	[1] [8]

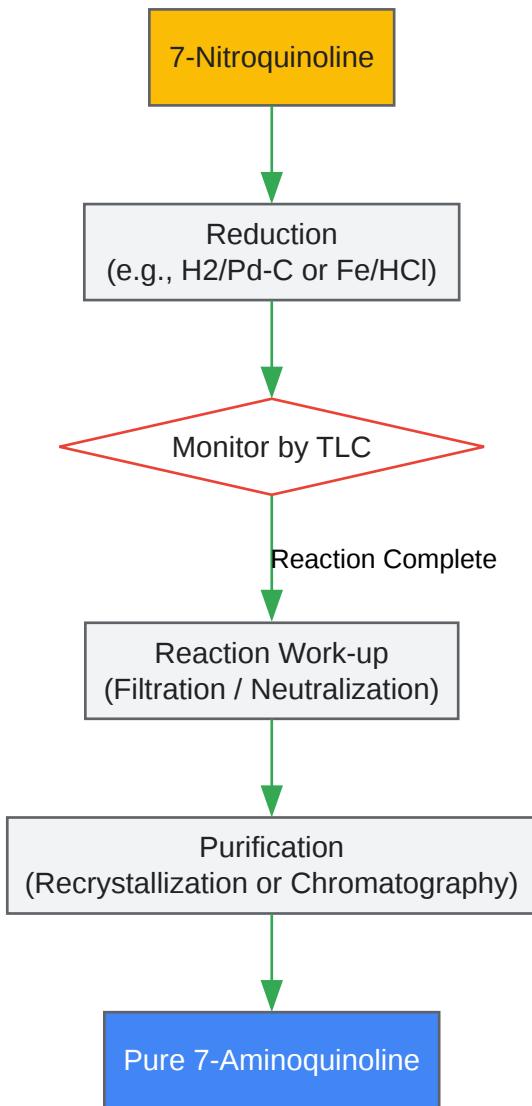
Computed Properties

Property	Value	Source
Topological Polar Surface Area	38.9 Å ²	[1] [6]
Hydrogen Bond Donor Count	1 (from the amino group)	[1]
Hydrogen Bond Acceptor Count	2 (from the two nitrogen atoms)	[1]
Complexity	136	[1] [6]
Monoisotopic Mass	144.068748264 Da	[1] [6]

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of scientific research. This section outlines key experimental protocols related to the synthesis, purification, and characterization of **7-Aminoquinoline** and its derivatives.

Synthesis of 7-Aminoquinoline


A common and established method for synthesizing **7-Aminoquinoline** is through the reduction of 7-nitroquinoline.[\[7\]](#)

Protocol: Reduction of 7-Nitroquinoline

- Reaction Setup: In a suitable reaction vessel, suspend 7-nitroquinoline in a solvent such as methanol or ethanol.[\[7\]](#)[\[9\]](#)
- Addition of Reducing Agent: Add a reducing agent. Common choices include:
 - Catalytic Hydrogenation: Add 10% Palladium on activated carbon (Pd/C) to the suspension.[\[7\]](#)[\[9\]](#)
 - Chemical Reduction: Alternatively, use a metal reductant like iron powder or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl).[\[7\]](#)[\[10\]](#)
- Reaction Conditions:

- For catalytic hydrogenation, degas the system and introduce hydrogen gas. Stir the mixture at room temperature for several hours (e.g., 24 hours) until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[9]
- For chemical reduction, heat the reaction mixture under reflux for several hours until TLC indicates the consumption of the starting material.[7]
- Work-up and Isolation:
 - Catalytic Hydrogenation: Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.[9]
 - Chemical Reduction: If using iron powder, filter the hot solution to remove insoluble iron salts. If using SnCl_2 , cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the product.
- Purification: The crude **7-Aminoquinoline** can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure compound.[7][11]

General Workflow for 7-Aminoquinoline Synthesis

[Click to download full resolution via product page](#)

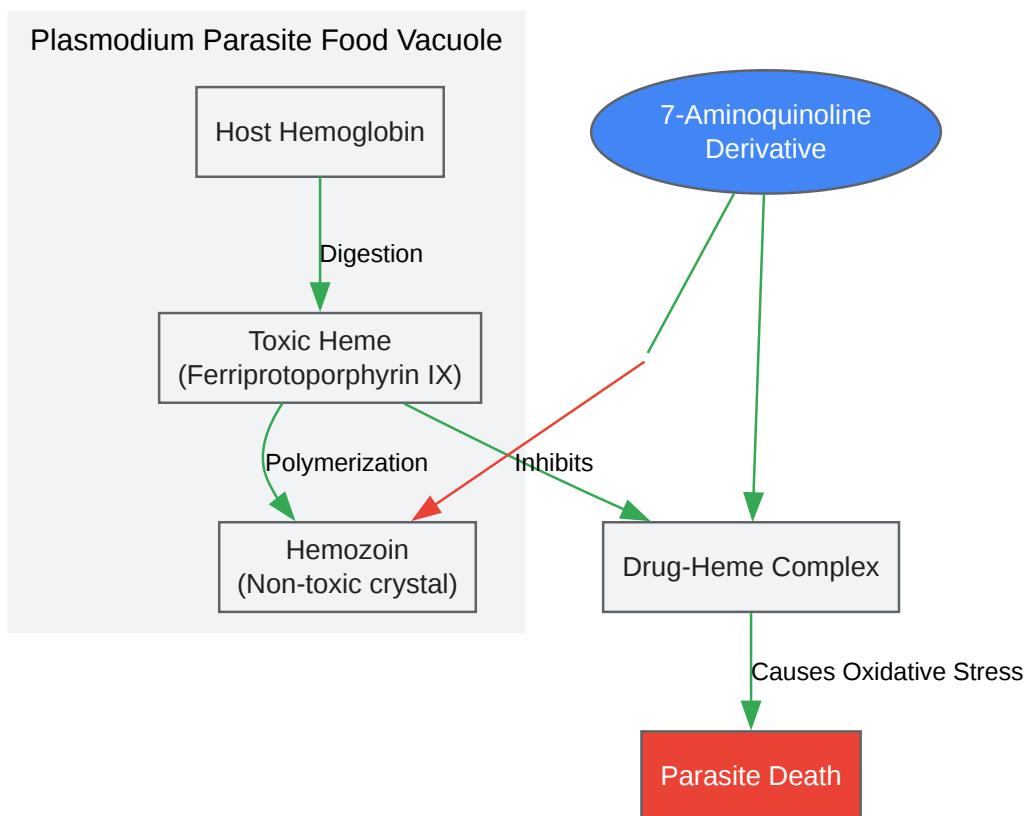
Caption: General workflow for the synthesis of **7-Aminoquinoline**.

Characterization Protocols

The identity and purity of synthesized **7-Aminoquinoline** are confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).[\[12\]](#)
 - Data Acquisition: Acquire ^1H NMR and ^{13}C NMR spectra to confirm the chemical structure. The proton spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and the protons of the amino group.[\[11\]](#)[\[12\]](#)
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.
 - Data Acquisition: Record the FT-IR spectrum. Key vibrational bands to identify include N-H stretching of the amino group (typically around $3300\text{-}3500\text{ cm}^{-1}$) and C=C/C=N stretching of the aromatic quinoline core.[\[13\]](#)[\[14\]](#)
- UV-Visible (UV-Vis) Spectroscopy:
 - Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol).[\[2\]](#)
 - Data Acquisition: Measure the absorption spectrum. **7-Aminoquinoline** derivatives typically show strong absorption in the near UV to blue light region (around 360-400 nm), which can be influenced by solvent polarity.[\[2\]](#)[\[15\]](#)
- Mass Spectrometry (MS):
 - Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Data Acquisition: Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight and confirm the molecular formula by observing the molecular ion peak $[\text{M}+\text{H}]^+$.[\[11\]](#)[\[12\]](#)

Biological Activity and Mechanisms of Action


7-Aminoquinoline and its derivatives are renowned for their biological activities, most notably as antimalarial agents. The core mechanism involves disrupting the detoxification of heme within the malaria parasite.

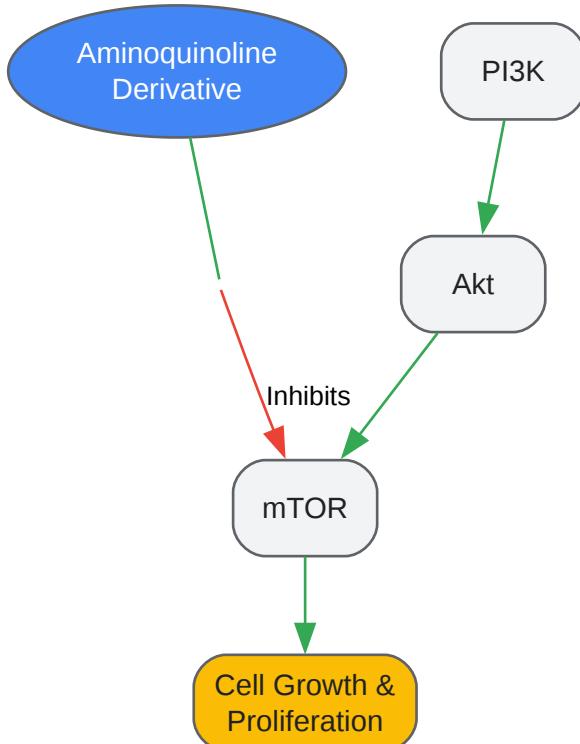
Antimalarial Mechanism of Action

The primary target for 4-aminoquinoline drugs (structurally related to **7-aminoquinoline**) is the food vacuole of the *Plasmodium* parasite.

- Heme Detoxification: The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme (ferriprotoporphyrin IX).
- Inhibition of Hemozoin Formation: To protect itself, the parasite polymerizes the toxic heme into an inert crystalline substance called hemozoin.
- Drug Action: Aminoquinolines accumulate in the acidic food vacuole. They bind to ferriprotoporphyrin IX, preventing its polymerization into hemozoin. The buildup of the drug-heme complex leads to oxidative stress and parasite death.[\[10\]](#)[\[16\]](#)[\[17\]](#)

Antimalarial Mechanism of 7-Aminoquinoline Derivatives

[Click to download full resolution via product page](#)


Caption: Inhibition of hemozoin formation by **7-aminoquinoline** derivatives.

Other Biological Activities

- Antiviral Activity: Derivatives of **7-aminoquinoline** have demonstrated activity against herpes simplex virus (HSV) by inhibiting viral replication.[3]
- Anticancer Activity: Aminoquinolines can act as lysosomotropic agents, accumulating in the acidic lysosomes of cancer cells. This disrupts cellular processes and can inhibit key signaling pathways like PI3K/Akt/mTOR, leading to cell cycle arrest and apoptosis.[4]

- Antileishmanial Activity: Certain 7-chloro-4-quinolinylhydrazone derivatives have shown activity against *Leishmania amazonensis*, appearing to induce mitochondrial dysfunction in the parasite.[\[18\]](#)

Simplified Anticancer Signaling Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminoquinolines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Aminoquinolines. A novel class of agents active against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Aminoquinoline | 580-19-8 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 7-Aminoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. 7-Aminoquinoline|CAS 580-19-8|Research Compound [benchchem.com]
- 11. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinyldihydrazone derivatives against *Leishmania amazonensis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Aminoquinoline chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265446#7-aminoquinoline-chemical-and-physical-properties\]](https://www.benchchem.com/product/b1265446#7-aminoquinoline-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com